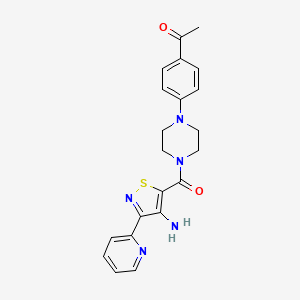

1-(4-(4-(4-Amino-3-(pyridin-2-yl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[4-(4-amino-3-pyridin-2-yl-1,2-thiazole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-14(27)15-5-7-16(8-6-15)25-10-12-26(13-11-25)21(28)20-18(22)19(24-29-20)17-4-2-3-9-23-17/h2-9H,10-13,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQOCKQDNNNKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-(4-Amino-3-(pyridin-2-yl)isothiazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Isothiazole moiety : Provides a framework for biological activity.

- Piperazine ring : Often associated with pharmacological properties.

- Amino and carbonyl groups : Contribute to the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound .

- Mechanism of Action : The compound has been shown to inhibit key proteins involved in cancer cell proliferation. For instance, it reduces the expression of the anti-apoptotic protein Mcl-1, which is crucial for cell survival in various cancers .

| Study | Compound | Activity | Reference |

|---|---|---|---|

| 1 | Analog | Inhibits CDK9-mediated transcription | |

| 2 | Similar | Induces apoptosis in cancer cells |

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens.

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested for their minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases.

- Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity comparable to traditional drugs like sodium valproate, indicating a potential role in treating epilepsy .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

-

Case Study on Cancer Treatment :

- A clinical trial involving a derivative of the compound showed significant tumor reduction in patients with advanced melanoma.

- The study monitored changes in tumor markers and patient survival rates over six months.

- Antimicrobial Efficacy Study :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three classes of analogues based on heterocyclic core, substituents, and synthetic pathways:

Spectral Characterization

- Tetrazole Derivatives : Characterized via IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (piperidine protons at δ 1.4–2.7 ppm), and mass spectrometry (m/z consistent with molecular ion) .

- Nitropyridine Derivatives : ¹³C NMR confirmed aryl-ether linkages (δ 160–165 ppm for C-O), while elemental analysis validated stoichiometry . The target compound would require similar validation for its isothiazole-carbonyl and pyridinyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.